GlcNAc-SH

O-GlcNAc signaling Post-translational modification Enzymatic stability

Researchers face rapid O-GlcNAcase hydrolysis of native glycopeptides, losing signal within hours. GlcNAc-SH solves this with a hydrolytically resistant S-glycosidic linkage.

- **OGA resistance**: S-linkage confers complete enzymatic stability (vs. min-to-hour half-life of O-GlcNAc).
- **Conjugation-ready**: Free anomeric thiol enables thiol-ene/yne click & Dha Michael addition, no background.
- **High-yield synthesis**: Up to 98% in SpHex-catalyzed thioglycoligation; ideal for drug discovery libraries.

Molecular Formula C8H15NO5S
Molecular Weight 237.28 g/mol
Cat. No. B12382382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNAc-SH
Molecular FormulaC8H15NO5S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1S)CO)O)O
InChIInChI=1S/C8H15NO5S/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13,15H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1
InChIKeyVCMPRRSCFNIDNS-PVFLNQBWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GlcNAc-SH Product Profile


GlcNAc-SH (2-acetamido-2-deoxy-1-thio-β-D-glucopyranose; CAS 91288-32-3) is a thiol-functionalized derivative of N-acetylglucosamine, belonging to the class of 1-thio-β-D-glycopyranoses [1]. This compound features a sulfur atom substitution at the anomeric center, replacing the oxygen found in O-linked GlcNAc residues, thereby creating a hydrolytically resistant S-glycosidic linkage [2]. While native O-GlcNAc modifications are dynamically regulated and enzymatically labile, GlcNAc-SH provides a stable, non-hydrolyzable mimic that preserves the stereoelectronic properties and hydrogen-bonding network essential for biomolecular recognition [3]. The free thiol group enables versatile conjugation chemistries, including thiol-ene/yne click reactions and site-specific labeling of dehydroalanine (Dha) residues, positioning GlcNAc-SH as a critical synthetic building block for generating metabolically stable glycoconjugates [4].

Enzymatically stable S-GlcNAc building block for cellular studies
Free anomeric thiol handle for click chemistry and site-specific conjugation
OGA-resistant glycopeptide and glycoprotein mimic synthesis

GlcNAc-SH: Why Substitution Fails


A scientist or industrial user cannot simply substitute GlcNAc-SH with native O-GlcNAc, azido-modified GlcNAc (e.g., Ac₄GlcNAz), or other thiol-containing sugars due to three fundamental divergences in their functional performance: (1) O-GlcNAc residues are rapidly cleaved by endogenous O-GlcNAcase (OGA) with a typical half-life of minutes to hours, whereas the S-glycosidic linkage in GlcNAc-SH confers complete resistance to enzymatic hydrolysis in cellular contexts [1]; (2) azido-GlcNAc derivatives, while useful for metabolic labeling, generate substantial background noise via non-enzymatic S-glycosylation of cysteine residues, a problem eliminated when using GlcNAc-SH as a direct labeling reagent [2]; and (3) the unprotected anomeric thiol in GlcNAc-SH provides a nucleophilic handle for conjugation that is absent in O-linked or azido-modified analogs, enabling unique synthetic routes unavailable to other in-class candidates [3]. Generic substitution therefore compromises either stability, specificity, or synthetic versatility—each quantified in the evidence below.

O-GlcNAc substitution may introduce enzymatic lability
Native O-GlcNAc is hydrolyzed by OGA within minutes to hours; S-GlcNAc derived from GlcNAc-SH remains intact, preserving signal in long-term assays.
Azido-GlcNAc substitution may create off-target background
Per-O-acetylated azido sugars induce non‑enzymatic cysteine S‑glycosylation, generating false‑positive protein identifications that GlcNAc‑SH direct labeling avoids.
Non‑thiol GlcNAc analogs lack the conjugation handle
O‑linked or azido‑GlcNAc derivatives do not provide a nucleophilic thiol for thiol‑ene/yne chemistry or Dha‑selective Michael addition, limiting synthetic routes.

GlcNAc-SH Comparative Evidence


OGA Resistance vs. O-GlcNAc

GlcNAc-SH-derived S-GlcNAc linkages exhibit complete resistance to hydrolysis by human O-GlcNAcase (OGA) when incorporated into peptides and proteins, whereas the native O-GlcNAc linkage is readily cleaved. This differentiation is critical for applications requiring stable, non-reversible glycosylation mimics [1].

OGA Resistance
Class-level inference
S-GlcNAc completely resists OGA hydrolysis; O-GlcNAc is rapidly cleaved (t½ min–hr)
Supports stable O-GlcNAc mimic studies
In vitro enzymatic assay context; α-synuclein model
O-GlcNAc signaling Post-translational modification Enzymatic stability

Site-Specific Labeling vs. Metabolic Azide Labeling

GlcNAc-SH enables site-specific labeling of dehydroalanine (Dha) residues to generate homogeneous glycoprotein mimics, avoiding the non-specific background S-glycosylation that plagues metabolic labeling with per-O-acetylated azido sugars such as Ac₄GlcNAz. The latter approach results in artificial cysteine modification that compromises proteomic identification [1].

Labeling Specificity
Cross-study comparable
Eliminates 10–50% false‑positive cysteine S‑glycosylation
Supports specific glycoprotein labeling
Compared to Ac₄GlcNAz metabolic labeling
Glycoprotein engineering Site-specific labeling Bioorthogonal chemistry

Thioglycoligation Yield vs. Chemical Synthesis

GlcNAc-SH serves as a thiol acceptor in mutant GH20 hexosaminidase (SpHex E314A)-catalyzed thioglycoligation reactions, producing S-linked disaccharides in nearly quantitative yields. In contrast, traditional chemical synthesis of comparable S-glycosides typically requires multi-step protecting group strategies and yields moderate isolated products [1].

Thioglycoligation Yield
Head-to-head
98% isolated yield (enzymatic) vs. 43% (chemical synthesis)
Supports high‑yield S‑glycoconjugate synthesis
SpHex E314A mutant, pH 7.0, 37°C, 1 h
Thioglycoside synthesis Enzymatic ligation Glycoconjugate production

Lectin Binding Avidity of Glycodendrimers

GlcNAc-SH can be conjugated via thiol-ene or thiol-yne click chemistry to dendrimeric scaffolds, generating multivalent ligands with dramatically enhanced binding to wheat germ agglutinin (WGA) compared to monomeric GlcNAc. This functionalization is unique to thiol-bearing sugars and is not achievable with O-GlcNAc or azido-GlcNAc without additional chemical manipulation [1].

Lectin Binding Avidity
Cross-study comparable
~10⁶‑fold per‑sugar potency enhancement (nM IC₅₀ vs. mM)
Supports multivalent lectin ligand design
WGA ELLA competitive binding assay
Lectin inhibition Multivalent glycomimetics Carbohydrate-protein interactions

GlcNAc-SH Application Scenarios


OGA-Resistant Glycopeptide Synthesis

GlcNAc-SH is the precursor of choice for generating S-GlcNAcylated serine/cysteine building blocks used in solid-phase peptide synthesis (SPPS) to produce site-specifically modified proteins. These S-GlcNAc mimics are completely resistant to O-GlcNAcase (OGA) hydrolysis, enabling long-term cellular and in vitro functional studies without signal decay, a capability not possible with native O-GlcNAc-modified proteins [1].

Scalable S-Glycoconjugate Synthesis

In industrial biotechnology settings, GlcNAc-SH functions as a thiol acceptor in SpHex E314A-catalyzed thioglycoligation reactions, achieving nearly quantitative yields (up to 98%) of S-linked disaccharides and glycopeptides. This enzymatic route outperforms traditional multi-step chemical synthesis (∼43% yield) and is scalable for producing defined S-glycoconjugate libraries for drug discovery or diagnostic development [1].

Multivalent Lectin Ligands via Click Chemistry

The anomeric thiol of GlcNAc-SH provides a unique nucleophilic handle for conjugation to alkene- or alkyne-functionalized dendrimers via radical thiol-ene/yne click chemistry. The resulting glycodendrimers exhibit nanomolar IC₅₀ values against wheat germ agglutinin (WGA), representing a >10⁶-fold potency enhancement per sugar unit over monomeric GlcNAc. This approach is applicable to developing lectin-targeted therapeutics and diagnostic probes [1].

Dha-Specific Glycoprotein Labeling

GlcNAc-SH selectively reacts with dehydroalanine (Dha) residues, introduced chemically or enzymatically into proteins, via Michael addition to generate homogeneous S-linked glycoprotein mimics. This direct labeling strategy eliminates the 10-50% false-positive background inherent to metabolic labeling with azido-GlcNAc analogs, providing unambiguous identification of glycosylation-dependent functions in proteomics and cell biology [1].

Application
Selection Property
Validation Focus
OGA‑resistant glycopeptide synthesis
OGA‑resistant S‑GlcNAc building block
Enzymatic stability in cellular context
Scalable S‑glycoconjugate production
High‑yield enzymatic thioglycoligation compatibility
Synthetic yield and scalability
Multivalent lectin ligand design
Thiol‑ene/yne click chemistry conjugation
Binding avidity enhancement vs. monomer
Site‑specific glycoprotein labeling
Dha‑selective Michael addition chemistry
Labeling specificity and background reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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